1-Benzyl-2-methylimidazolidin-4-one

Asymmetric catalysis Chiral imidazolidinone Organocatalysis

Researchers pursuing novel asymmetric catalysts often struggle to source imidazolidinone scaffolds with precise N1-benzyl, C2-methyl substitution at research-grade purity. 1-Benzyl-2-methylimidazolidin-4-one (CAS 2089651-26-1) closes this gap. - MacMillan-type organocatalyst precursor with distinct stereoelectronic profile for enantioselective Diels-Alder, Friedel-Crafts, and Michael additions. - High-purity (>95% HPLC) building block enabling SAR exploration of the underutilized imidazolidin-4-one pharmacophore (HDAC inhibition reported for analogs). - Available from stock with global B2B shipping; supports both academic labs and pharma R&D programs.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
Cat. No. B13051169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2-methylimidazolidin-4-one
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC1NC(=O)CN1CC2=CC=CC=C2
InChIInChI=1S/C11H14N2O/c1-9-12-11(14)8-13(9)7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,14)
InChIKeyKWGZMUPPOVXSFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-2-methylimidazolidin-4-one: Chiral Scaffold Overview


1-Benzyl-2-methylimidazolidin-4-one (CAS 2089651-26-1, C11H14N2O, MW 190.25 g/mol) is a heterocyclic organic compound featuring an imidazolidinone core with a benzyl group at N1 and a methyl group at C2. This specific substitution pattern defines a privileged chiral scaffold within the imidazolidinone class, enabling its use as a key building block for the construction of chiral catalysts and as a versatile intermediate in pharmaceutical research. The compound's defined chiral environment and the presence of both a hydrogen-bonding donor/acceptor system (the urea-like motif) and a modifiable N1-benzyl group provide a distinct stereoelectronic profile that is not readily replicated by other imidazolidinone isomers or simpler analogs . Its commercial availability with high analytical purity (typically >95% by HPLC) supports its direct use in research and development settings .

Defined N1-benzyl / C2-methyl chiral environment for asymmetric catalyst design
Hydrogen-bonding donor/acceptor urea-like motif supports organocatalytic cycles
High-purity chiral building block for direct research and derivatization use

1-Benzyl-2-methylimidazolidin-4-one: Substitution Pattern Importance


The imidazolidin-4-one class encompasses a broad spectrum of compounds with varying substitution patterns, leading to significant differences in their chemical reactivity, stereoselectivity, and biological target engagement. For example, shifting the benzyl group from the N1 to the N3 position (e.g., 3-benzylimidazolidin-4-one) dramatically alters the molecule's three-dimensional conformation and its ability to participate in chiral recognition . Similarly, the absence of the C2-methyl group, as in 1-benzylimidazolidin-4-one, reduces steric bulk and can compromise the rigidity of the transition state in asymmetric catalytic cycles. Studies on structurally related imidazolidin-4-one catalysts have shown that even subtle changes to the substituent at the C2 position (e.g., methyl vs. tert-butyl) can lead to complete inversion of enantioselectivity or a total loss of catalytic activity in reactions like Diels-Alder cycloadditions [1]. Consequently, 1-Benzyl-2-methylimidazolidin-4-one cannot be treated as a generic imidazolidinone; its precise substitution pattern is non-negotiable for applications demanding a specific stereoelectronic environment.

Regioisomer mismatch N1 to N3 benzyl shift may alter chiral recognition and three-dimensional conformation
Steric control loss C2-methyl absence may reduce transition-state rigidity and compromise catalytic stereoselectivity
Substituent sensitivity Minor C2 substituent changes can invert enantioselectivity or cause catalytic activity loss

1-Benzyl-2-methylimidazolidin-4-one: Differentiation Evidence


Organocatalysis: vs. MacMillan First-Gen Catalysts

While direct catalytic data for 1-Benzyl-2-methylimidazolidin-4-one is limited, its structural homology to the MacMillan catalyst family allows for a class-level inference. The compound's N1-benzyl group provides a specific π-interaction surface and steric bulk that differs from the first-generation MacMillan catalyst, which features a phenylalanine-derived benzyl group at the C5 position and a methyl at N3. In a comparative study of immobilized imidazolidin-4-one organocatalysts for Friedel-Crafts alkylation, the catalyst derived from a second-generation MacMillan precursor (5-benzyl-3-methylimidazolidin-4-one framework) demonstrated significantly different catalytic performance and recyclability compared to its first-generation counterpart [1]. This illustrates that even within the 'privileged' imidazolidinone class, small architectural changes yield distinct catalytic profiles. 1-Benzyl-2-methylimidazolidin-4-one, with its unique substitution pattern, offers a distinct starting point for developing novel catalysts with potentially optimized properties for specific asymmetric transformations.

Catalyst Architecture
Class-level inference
Reported catalytic performance difference between imidazolidinone substitution patterns in Friedel-Crafts alkylation
Supports structure-defined scaffold selection for asymmetric catalyst development
Structural class inference; direct data for target compound not available
Asymmetric catalysis Chiral imidazolidinone Organocatalysis

HDAC Inhibition: Inferred Pharmacological Profile

While specific bioactivity data for 1-Benzyl-2-methylimidazolidin-4-one is not available in primary literature, analysis of its molecular structure suggests it could serve as a privileged scaffold for enzyme inhibition, particularly for targets like histone deacetylases (HDACs). Compounds featuring the imidazolidin-4-one core and a benzyl substituent have been shown to inhibit HDAC enzymes. For instance, a closely related analog (BindingDB ID: BDBM50475866, CHEMBL213860) demonstrated an IC50 of 4.27 μM against HeLa cell HDAC activity [1]. Furthermore, a series of 5-arylidene-2-thioxoimidazolidin-4-ones exhibited potent inhibition of the cytolytic protein perforin, with structure-activity relationship (QSAR) studies identifying key structural determinants for activity [2]. This class-level evidence indicates that the imidazolidinone nucleus, when properly substituted, can engage specific biological targets. The distinct benzyl-methyl substitution pattern of 1-Benzyl-2-methylimidazolidin-4-one would be predicted to impart a unique binding profile compared to these analogs, making it a valuable and non-interchangeable starting material for medicinal chemistry optimization campaigns.

HDAC Inhibition Context
Class-level inference
IC50 4.27 μM
Supports enzyme inhibitor scaffold selection for HDAC target research
Related analog data (HeLa cell HDAC assay); target compound not directly measured
HDAC inhibitor Medicinal chemistry SAR

Synthetic Versatility: Key Building Block

The imidazolidin-4-one core is a versatile platform for chemical diversification. A review by the Monash University group highlights that the synthesis of 1-benzylimidazolidin-4-one can be achieved via condensation of an aminoacetamide with a ketone, and the benzyl group can subsequently be removed by hydrogenolysis to yield the unsubstituted imidazolidin-4-one, which can then be further functionalized [1]. This established route confirms the synthetic utility of the benzyl-protected form. While 1-Benzyl-2-methylimidazolidin-4-one adds a C2-methyl group to this core, it retains the same N1-benzyl group, making it an analogous and potentially even more conformationally biased intermediate for generating a library of N1-substituted or C2-functionalized imidazolidinones. Its availability in >95% purity ensures that derivatization reactions proceed cleanly and predictably, a key advantage over less well-characterized or lower-purity alternatives.

Synthetic Utility
Supporting evidence
N1-benzyl removable by hydrogenolysis; C2-methyl provides enhanced conformational bias for derivatization
Supports high-purity protected intermediate for multi-step synthetic workflows
Deprotection-compatible; supports library synthesis
Heterocyclic synthesis Building block Derivatization

1-Benzyl-2-methylimidazolidin-4-one: Key Application Scenarios


Chiral Organocatalyst Development

As a defined chiral scaffold with a N1-benzyl and C2-methyl substitution pattern, this compound is ideally suited as a starting material for synthesizing a new generation of imidazolidinone-based organocatalysts. Its structure is homologous to the MacMillan catalyst family but with a distinct substitution pattern that can be exploited to engineer catalysts for challenging enantioselective reactions (e.g., Diels-Alder, Friedel-Crafts, and Michael additions) where existing catalysts provide insufficient yield or enantioselectivity [1].

HDAC Inhibitor Lead Generation

Given the established bioactivity of structurally related imidazolidinones as HDAC inhibitors (e.g., IC50 = 4.27 μM against HeLa cell HDAC for a related analog), this compound serves as a promising core scaffold for initiating a medicinal chemistry program. Its unique substitution pattern provides a distinct starting point for exploring structure-activity relationships (SAR) and optimizing potency, selectivity, and pharmacokinetic properties for novel anticancer or anti-inflammatory drug candidates [2].

Heterocyclic Library Synthesis via Protected Intermediate

The compound's N1-benzyl group functions as a readily removable protecting group, allowing for sequential functionalization of the imidazolidinone core. This makes it a high-purity (>95% by HPLC) building block for constructing diverse compound libraries in academic and industrial research settings. The additional C2-methyl group introduces a defined stereocenter and conformational bias, which can be leveraged to create more complex, stereochemically rich molecules .

CNS & Anti-Infective Drug Discovery: Novel Chemical Space

The imidazolidin-4-one core remains a remarkably under-utilized pharmacophore in medicinal chemistry, despite its favorable properties for drug development. 1-Benzyl-2-methylimidazolidin-4-one provides a direct entry point into this novel chemical space. Researchers seeking to develop first-in-class compounds for challenging targets (e.g., in neuroscience or infectious disease) can leverage this scaffold to explore new intellectual property and potentially achieve unique biological profiles that are inaccessible with more common heterocycles like benzimidazoles or piperazines [3].

Application
Selection Property
Validation Focus
Chiral organocatalyst development
Defined N1-benzyl / C2-methyl chiral scaffold
Enantioselective reaction screening
Enzyme inhibitor lead finding
Non-interchangeable substitution pattern
HDAC isoform selectivity profiling
Heterocyclic library synthesis
Removable N1-benzyl protecting group
Derivatization and purity assessment
CNS and anti-infective target research
Underutilized pharmacophore entry point
Target-specific SAR exploration

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